4-(Pyridin-2-yl)thiazole

Medicinal Chemistry Anticancer Metal Complex

4-(Pyridin-2-yl)thiazole (CAS 2433-18-3) is a heterocyclic compound that integrates a pyridine ring at the 4-position of a thiazole core, creating a bidentate N,N-chelating ligand with a molecular weight of 162.21 g/mol and a computed LogP of 2.2051. This 2-pyridyl substitution pattern distinguishes it from its 3-pyridyl and 4-pyridyl positional isomers, imparting a unique spatial arrangement that critically influences both its biological target engagement and its metal coordination behavior.

Molecular Formula C8H6N2S
Molecular Weight 162.21 g/mol
CAS No. 2433-18-3
Cat. No. B15329947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-2-yl)thiazole
CAS2433-18-3
Molecular FormulaC8H6N2S
Molecular Weight162.21 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CSC=N2
InChIInChI=1S/C8H6N2S/c1-2-4-9-7(3-1)8-5-11-6-10-8/h1-6H
InChIKeyPXGNKVXABBVFHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-2-yl)thiazole (CAS 2433-18-3): A Pyridylthiazole Scaffold with Distinctive Pharmacophoric and Coordination Properties


4-(Pyridin-2-yl)thiazole (CAS 2433-18-3) is a heterocyclic compound that integrates a pyridine ring at the 4-position of a thiazole core, creating a bidentate N,N-chelating ligand with a molecular weight of 162.21 g/mol and a computed LogP of 2.2051 . This 2-pyridyl substitution pattern distinguishes it from its 3-pyridyl and 4-pyridyl positional isomers, imparting a unique spatial arrangement that critically influences both its biological target engagement and its metal coordination behavior [1]. It serves as a foundational scaffold in medicinal chemistry—particularly as a core motif in kinase inhibitors and NF-κB activators—and as a ligand in coordination chemistry, where its ligand field strength has been quantitatively benchmarked against classical chelators such as 2,2′-bipyridine [2].

The Risk of Interchanging 4-(Pyridin-2-yl)thiazole (CAS 2433-18-3) with Positional Isomers in Procurement


Direct substitution of 4-(Pyridin-2-yl)thiazole with its 3-pyridyl or 4-pyridyl positional isomers is not scientifically justifiable due to profound differences in both electronic distribution and biological performance. In antimicrobial assays, 4-pyridine thiazole hybrid compounds (4a-e) exhibited systematically higher potency than their 2-pyridine substituted counterparts (3a-e), with the most active 4-pyridine derivative achieving a minimal inhibitory concentration (MIC) of 0.02 mM against Staphylococcus aureus and Bacillus cereus [1]. Similarly, in photophysical applications, the 2-pyridyl and 4-pyridyl isomer series demonstrate markedly superior luminescence properties compared to the 3-pyridyl series, a difference rooted in the distinct conjugation pathways enabled by the pyridine substitution pattern [2]. These isomer-dependent performance gaps underscore that procurement decisions must be guided by the precise substitution topology required for a given application, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 4-(Pyridin-2-yl)thiazole (CAS 2433-18-3) Against Structural Analogs


Enhanced Anticancer Potency via Copper Complexation vs. Free Ligand

The copper complex of a pyridyl thiazole derivative (PTC) demonstrates significantly enhanced anticancer activity compared to the free ligand (PT) in MCF-7 breast cancer cells. This head-to-head comparison provides a quantitative basis for evaluating the parent scaffold's utility in metallodrug design [1].

Medicinal Chemistry Anticancer Metal Complex

Isomer-Dependent Antibacterial Potency: 4-Pyridine vs. 2-Pyridine Substitution

A systematic evaluation of 2-pyridine (3a-e) and 4-pyridine (4a-e) substituted thiazole derivatives revealed that the 4-pyridine thiazole hybrids consistently exhibit greater antimicrobial potency. The most potent compound (4c) achieved a minimal inhibitory concentration (MIC) of 0.02 mM against both S. aureus and B. cereus, establishing a benchmark for this substitution pattern [1].

Antimicrobial Medicinal Chemistry SAR

Ligand Field Strength: Weaker Field than 2,2′-Bipyridine in Nickel(II) Complexes

Spectroscopic analysis of the [NiL₃]²⁺ complex of 4-(pyridin-2-yl)thiazole (L) reveals that the ligand provides a weaker crystal field than the archetypal bidentate ligand 2,2′-bipyridine (bpy). The electronic spectrum is similar in profile to that of the bpy complex, but the Dq value for Ni²⁺ is lower, positioning this ligand in a regime conducive to spin-crossover phenomena in iron(II/III) complexes [1].

Coordination Chemistry Ligand Design Spectroscopy

Isomer-Specific Photophysical Performance: 2-Pyridyl vs. 3-Pyridyl vs. 4-Pyridyl

Among three isomeric series of 2-pyridyl 4-aryl thiazoles (2-pyridyl, 3-pyridyl, and 4-pyridyl), the 2-pyridyl and 4-pyridyl isomers exhibit significantly better photophysical properties than the 3-pyridyl series. Specifically, a 4-pyridyl isomer bearing a methoxy substituent on the phenyl ring displays a notably high luminescence quantum yield, as supported by DFT calculations [1].

Photophysics Fluorescence Materials Chemistry

Physicochemical Profile: Lipophilicity and Topological Polar Surface Area Benchmarking

4-(Pyridin-2-yl)thiazole (CAS 2433-18-3) possesses a computed LogP of 2.2051 and a topological polar surface area (TPSA) of 25.78 Ų, with zero hydrogen bond donors and three hydrogen bond acceptors . These values position the compound within an optimal range for fragment-based drug discovery, balancing membrane permeability with aqueous solubility, and distinguish it from more hydrophilic analogs.

Drug Design ADME Physicochemical Properties

Kinase Inhibitor Scaffold: Potent ROCK1/ROCK2 Inhibition in Advanced Derivatives

Derivatives built upon the pyridylthiazole scaffold, such as RKI-1447 (a 4-(pyridin-4-yl)thiazol-2-yl urea), demonstrate exceptionally potent inhibition of Rho-associated protein kinases (ROCK1 and ROCK2) with IC₅₀ values of 14.5 nM and 6.2 nM, respectively . While 4-(pyridin-2-yl)thiazole itself is the parent core rather than the optimized inhibitor, this data validates the scaffold's capacity to generate high-affinity ATP-competitive kinase binders, a property directly relevant to evaluating its utility in medicinal chemistry procurement.

Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

Targeted Application Scenarios for 4-(Pyridin-2-yl)thiazole (CAS 2433-18-3) Based on Quantitative Differentiation Evidence


Antimicrobial Lead Optimization Leveraging the 4-Pyridine Substitution Advantage

Given that 4-pyridine thiazole hybrids demonstrate systematically greater antimicrobial potency than their 2-pyridine counterparts—with the most active derivative achieving an MIC of 0.02 mM against both S. aureus and B. cereus [1]—this compound is a strategic choice for medicinal chemistry teams engaged in anti-infective drug discovery. Procurement of 4-(pyridin-2-yl)thiazole as a building block allows researchers to construct analogs that maintain the favorable 4-substitution topology while exploring structure-activity relationships for novel antibiotics.

Design of Spin-Crossover and Coordination Materials via Tunable Ligand Field

The spectroscopic finding that 4-(pyridin-2-yl)thiazole provides a weaker ligand field than 2,2′-bipyridine—placing its Dq(Ni²⁺) value in a range conducive to spin transitions in iron complexes [1]—makes this ligand uniquely suited for developing spin-crossover materials. Inorganic and materials chemists should prioritize this compound when designing metal complexes where controlled, intermediate ligand field strength is required, a property not accessible with the stronger-field bipyridine chelators.

Fluorescent Probe and Optoelectronic Material Development Based on 2-Pyridyl Photophysics

The demonstrated superiority of 2-pyridyl and 4-pyridyl thiazole isomers over 3-pyridyl isomers in luminescence performance—with specific 4-pyridyl derivatives exhibiting high quantum yields [1]—positions 4-(pyridin-2-yl)thiazole as a preferred scaffold for constructing fluorescent sensors and optoelectronic materials. Researchers developing chemosensors, OLED emitters, or bioimaging agents can rely on this core's favorable photophysical profile, which is absent in the 3-pyridyl isomer series.

Metallodrug Discovery via Copper Complexation of the Pyridylthiazole Scaffold

The 1.68-fold enhancement in anticancer potency observed for the copper complex (PTC) relative to the free pyridyl thiazole ligand (PT) in MCF-7 cells [1] validates the use of 4-(pyridin-2-yl)thiazole as a chelating scaffold for metallodrug development. Medicinal inorganic chemists can exploit this scaffold to generate novel metal-based anticancer agents, with the copper complexation strategy providing a validated route to improved cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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